N(5)-(L-1-Carboxyethyl)-L-ornithine
N(5)-(L-1-Carboxyethyl)-L-ornithine
N(5)-(L-1-carboxyethyl)-L-ornithine is the N(5)-[(S)-1-carboxyethyl] derivative of L-ornithine. It is a L-ornithine derivative and a non-proteinogenic alpha-amino acid. It is a tautomer of a N(5)-(L-1-carboxyethyl)-L-ornithine dizwitterion.
Brand Name:
Vulcanchem
CAS No.:
104537-93-1
VCID:
VC0216810
InChI:
InChI=1S/C8H16N2O4/c1-5(7(11)12)10-4-2-3-6(9)8(13)14/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1
SMILES:
CC(C(=O)O)NCCCC(C(=O)O)N
Molecular Formula:
C8H16N2O4
Molecular Weight:
204.22 g/mol
N(5)-(L-1-Carboxyethyl)-L-ornithine
CAS No.: 104537-93-1
Main Products
VCID: VC0216810
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol
CAS No. | 104537-93-1 |
---|---|
Product Name | N(5)-(L-1-Carboxyethyl)-L-ornithine |
Molecular Formula | C8H16N2O4 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C8H16N2O4/c1-5(7(11)12)10-4-2-3-6(9)8(13)14/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
Standard InChIKey | DEGCDQUOHKYOQM-WDSKDSINSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)NCCC[C@@H](C(=O)O)N |
SMILES | CC(C(=O)O)NCCCC(C(=O)O)N |
Canonical SMILES | CC(C(=O)O)NCCCC(C(=O)O)N |
Description | N(5)-(L-1-carboxyethyl)-L-ornithine is the N(5)-[(S)-1-carboxyethyl] derivative of L-ornithine. It is a L-ornithine derivative and a non-proteinogenic alpha-amino acid. It is a tautomer of a N(5)-(L-1-carboxyethyl)-L-ornithine dizwitterion. |
Synonyms | 5-CE-Orn N(5)-(1-carboxyethyl)ornithine |
PubChem Compound | 128597 |
Last Modified | Nov 11 2021 |
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